molecular formula C11H10N2O2 B13129413 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one CAS No. 137320-34-4

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one

Cat. No.: B13129413
CAS No.: 137320-34-4
M. Wt: 202.21 g/mol
InChI Key: ZKHOQDAPLGROGB-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is a bicyclic pyridinone derivative characterized by a conjugated ylidene system bridging two heterocyclic rings. The core structure features a 3-hydroxypyridin-2(1H)-one moiety substituted with a methyl group at position 5 and a hydroxypyridin-ylidene group at position 2. This compound’s unique electronic configuration and hydrogen-bonding capabilities make it a candidate for metal chelation and enzyme inhibition, particularly in the context of targeting metalloenzymes like influenza A endonuclease .

Properties

CAS No.

137320-34-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol

InChI

InChI=1S/C11H10N2O2/c1-7-5-9(15)11(13-6-7)10-8(14)3-2-4-12-10/h2-6,14-15H,1H3

InChI Key

ZKHOQDAPLGROGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2=C(C=CC=N2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[2,2’-bipyridine]-3,3’-diol typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 5-Methyl-[2,2’-bipyridine]-3,3’-diol may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
The compound exhibits significant potential as a pharmaceutical agent, particularly as a modulator of cannabinoid receptors. Research has demonstrated that pyridine derivatives can act as agonists and antagonists for these receptors, which are implicated in various physiological processes, including pain sensation and appetite regulation. The ability of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one to influence these receptors positions it as a candidate for developing treatments for conditions such as chronic pain, obesity, and neurodegenerative diseases .

Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs to 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one possess antimicrobial properties. Research into related pyridine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity. This opens avenues for its use in developing new antimicrobial agents to combat resistant strains of bacteria .

Agricultural Applications

Pesticidal Properties
The structural characteristics of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one suggest potential applications in agriculture as a pesticide or herbicide. Compounds derived from pyridine have been studied for their efficacy in pest control, providing an environmentally friendly alternative to traditional chemical pesticides. The compound's ability to disrupt biological processes in pests could lead to the development of novel agricultural products that are both effective and less harmful to non-target organisms .

Materials Science

Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of new polymers with enhanced properties. Its unique functional groups can facilitate polymerization reactions, leading to materials with specific characteristics such as increased thermal stability or improved mechanical properties. Research into similar pyridine-based compounds has shown promise in creating advanced materials for applications ranging from packaging to aerospace engineering .

Case Studies

Study Focus Findings
Cannabinoid Modulation Investigated the effects of pyridine derivatives on cannabinoid receptorsDemonstrated significant modulation effects, suggesting therapeutic applications in pain management and appetite control
Antimicrobial Testing Evaluated the antimicrobial activity of pyridine-based compoundsFound effective inhibition against several bacterial strains, indicating potential for new antibiotic development
Pesticide Efficacy Assessed the effectiveness of pyridine derivatives as pesticidesShowed promising results in controlling pest populations while being less harmful to beneficial insects
Polymer Development Explored the use of pyridine compounds in polymer synthesisResulted in materials with enhanced properties suitable for various industrial applications

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3-hydroxypyridin-ylidene group enables metal chelation, unlike the non-chelating chlorophenyl or methyl groups in analogues .
  • The phenylamino group in Compound 74 may enhance π-π stacking in biological targets, whereas the target’s 5-methyl group contributes to hydrophobicity without steric bulk .

Aza Analogues of 3-Hydroxypyridin-2(1H)-ones

  • Example Compounds: 5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one: A 5-aza analogue with a fluorophenyl substituent . 6-(4-Fluorophenyl)-4-hydroxypyridazin-3(2H)-one: A 6-aza pyridazinone derivative .
Property Target Compound 5-Aza Pyrimidinone 6-Aza Pyridazinone
Core Structure Pyridin-2(1H)-one with ylidene bridge Pyrimidin-4(3H)-one Pyridazin-3(2H)-one
Substituents 5-Methyl, 3-hydroxypyridin-ylidene 4-Fluorophenyl at position 2 4-Fluorophenyl at position 6
Metal Chelation Bidentate (hydroxyl and carbonyl) Tridentate (two carbonyls, hydroxyl) Bidentate (hydroxyl and ring nitrogen)
Endonuclease Inhibition Not reported Significant activity (IC₅₀ ~ 1.2 µM) Modest activity (IC₅₀ ~ 15 µM)

Key Differences :

  • The 5-aza pyrimidinone’s tridentate chelation capability enhances its inhibitory potency compared to the target compound’s bidentate system .
  • Pyridazinone analogues exhibit reduced activity due to smaller ring size and altered electron distribution, highlighting the importance of the pyridinone scaffold .

Functionalized Pyridinones with Acetyl/Hydroxyl Groups

  • Example Compound : 3-Acetylpyridin-2(1H)-one : Substituted with an acetyl group at position 3 .
Property Target Compound 3-Acetylpyridin-2(1H)-one
Position 3 Group 3-Hydroxypyridin-ylidene Acetyl
Hydrogen Bonding Strong (hydroxyl and carbonyl) Weak (acetyl carbonyl only)
Applications Enzyme inhibition (potential) Intermediate in organic synthesis

Key Differences :

  • The acetyl group in 3-acetylpyridin-2(1H)-one lacks the hydrogen-bonding donor capacity of the hydroxyl group in the target compound, reducing its suitability for metalloenzyme targeting .

Biological Activity

2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one, a compound with the molecular formula C11_{11}H10_{10}N2_2O2_2 and a molecular weight of 202.21 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and potential applications in drug development.

The compound is characterized by the presence of hydroxyl and methyl groups attached to pyridine rings, which are known to influence its reactivity and biological activity. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C11_{11}H10_{10}N2_2O2_2
Molecular Weight 202.21 g/mol
IUPAC Name 2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol
CAS Number 137320-34-4

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, research on related compounds has demonstrated structure-dependent antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution techniques, with some derivatives showing promising results against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMIC (µg/mL)
1aStaphylococcus aureus64
1bAcinetobacter baumannii128

Anticancer Activity

The anticancer potential of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one has been explored through various in vitro studies. Notably, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of pyridine derivatives on A549 cells, treatment with a specific compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin. The results suggest that the compound may enhance the efficacy of existing cancer treatments while potentially reducing side effects.

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, influencing various enzymatic processes. This coordination can enhance the reactivity and stability of metal centers involved in biological systems, particularly in metalloproteins and metalloenzymes .

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